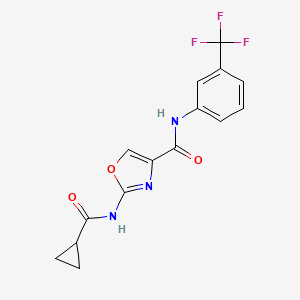

2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

描述

属性

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O3/c16-15(17,18)9-2-1-3-10(6-9)19-13(23)11-7-24-14(20-11)21-12(22)8-4-5-8/h1-3,6-8H,4-5H2,(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLXUXSHGQJWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Pyrazole Derivatives

The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares key features with the target molecule, including a trifluoromethyl group and a heterocyclic core. The sulfanyl (-S-) group in this analogue may enhance solubility but also increase susceptibility to oxidative metabolism compared to the carboxamide groups in the target compound.

Oxazole vs. Pyrazole Core

- Electronic Effects : The oxazole ring (O and N atoms separated by one carbon) is less basic than pyrazole, altering interaction with charged residues in protein targets.

Substituent-Driven Comparisons

Trifluoromethyl (-CF₃) Group

Both the target compound and the pyrazole derivative in incorporate -CF₃, a strong electron-withdrawing group that enhances stability against cytochrome P450-mediated oxidation. However, its placement on the phenyl ring in the target compound versus the pyrazole core in the analogue may lead to divergent interactions with hydrophobic binding pockets.

Carboxamide vs. Sulfanyl Functionality

The carboxamide groups in the target compound provide hydrogen-bond donors/acceptors, favoring interactions with polar residues (e.g., asparagine, glutamine). In contrast, the sulfanyl group in the pyrazole analogue may participate in sulfur-π or metal coordination, offering distinct binding modes.

Data Table: Physicochemical and Hypothetical Pharmacokinetic Properties

Research Findings and Implications

Structural Insights from Crystallography

The use of SHELX software () for small-molecule refinement suggests that structural data for analogues like the pyrazole derivative were likely resolved via SHELXL, enabling precise bond-angle comparisons. For instance, the C–S bond length in the sulfanyl group () is ~1.81 Å, typical for single-bonded sulfur, while the oxazole’s C–O bond (~1.36 Å) reflects partial double-bond character.

Metabolic Stability

The trifluoromethyl group in both compounds improves half-life, but the oxazole core’s lower electron density may further reduce oxidative degradation compared to pyrazole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。